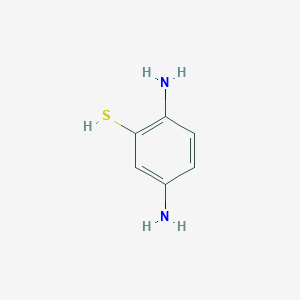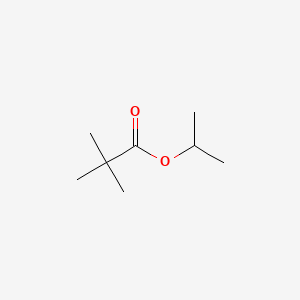
Isopropyl pivalate
概要
説明
Isopropyl pivalate is an organic compound with the molecular formula C8H16O2. It is also known as propan-2-yl 2,2-dimethylpropanoate. This compound is an ester formed from isopropyl alcohol and pivalic acid. It is commonly used in various industrial applications due to its unique chemical properties.
科学的研究の応用
Isopropyl pivalate has several applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including alkane oxidation and stereochemical studies.
Polymer Chemistry: this compound is used in the synthesis of polymers, such as poly(vinyl pivalate), which have applications in creating advanced materials for biomedical applications.
Chemical Synthesis: It is employed in the synthesis and functionalization of various organic compounds, including the reductive cleavage of aryl alkyl ethers and aryl pivalates.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
Isopropyl pivalate can be synthesized through the esterification of pivalic acid with isopropyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, this compound is produced by the reaction of pivalyl fluoride with isopropyl alcohol. This method is preferred due to its efficiency and high yield. The reaction is carried out in the presence of a suitable solvent and under controlled temperature and pressure conditions to optimize the production process.
化学反応の分析
Types of Reactions
Isopropyl pivalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pivalic acid and isopropyl alcohol.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Pivalic acid and isopropyl alcohol.
Reduction: Corresponding alcohol.
Oxidation: Corresponding carboxylic acid.
作用機序
The mechanism of action of isopropyl pivalate involves its interaction with specific molecular targets and pathways. In catalysis, it acts as a nucleophile or electrophile, facilitating various chemical transformations. In polymer chemistry, it participates in polymerization reactions, leading to the formation of high-molecular-weight polymers with unique properties.
類似化合物との比較
Isopropyl pivalate can be compared with other similar compounds, such as:
Ethyl pivalate: Similar ester formed from ethyl alcohol and pivalic acid.
Methyl pivalate: Ester formed from methyl alcohol and pivalic acid.
Butyl pivalate: Ester formed from butyl alcohol and pivalic acid.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties, making it suitable for various industrial and research applications. Its stability and resistance to hydrolysis make it a valuable compound in organic synthesis and polymer chemistry.
特性
IUPAC Name |
propan-2-yl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)10-7(9)8(3,4)5/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFKTHJAJBPRNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199284 | |
| Record name | Isopropyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-36-2 | |
| Record name | Isopropyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



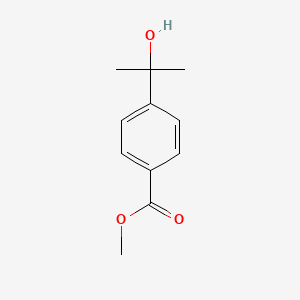
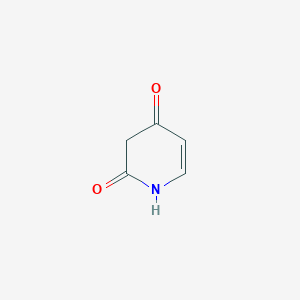

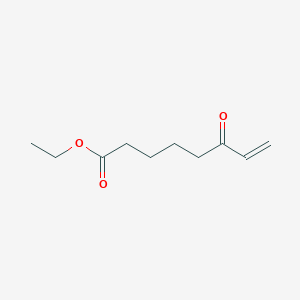
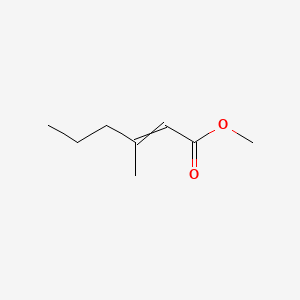

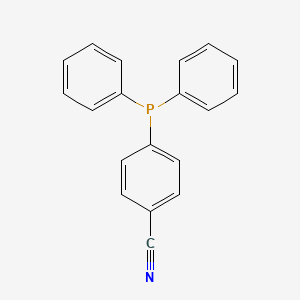
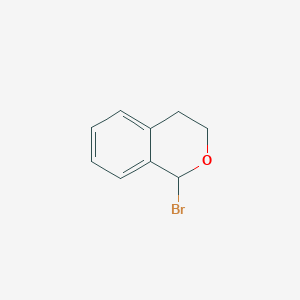
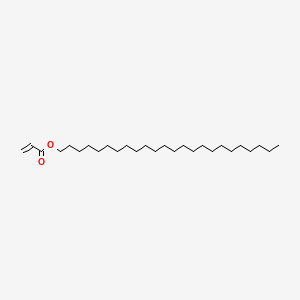

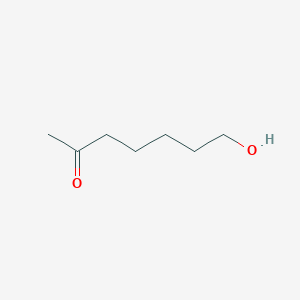
![4b,9b-Dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B3053076.png)
